An In-depth Technical Guide to (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216294-32-4)
An In-depth Technical Guide to (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216294-32-4)
A Note on Chemical Identity: Initial investigations into the topic "(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol" with CAS number 1216294-32-4 revealed a discrepancy. The provided CAS number is authoritatively assigned to (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol . This guide will therefore focus on the properties and synthesis of the 2-yl isomer, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and central nervous system effects.[3][4] The versatility of this scaffold has led to the development of marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent).[3][4] The substitution pattern on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining the specific biological activity and pharmacological profile of the resulting derivatives. This guide provides a detailed examination of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key building block for the synthesis of novel therapeutic candidates.
Physicochemical Properties
While extensive experimental data for (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.
| Property | Value | Source |
| CAS Number | 1216294-32-4 | [5] |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| IUPAC Name | (7-methylimidazo[1,2-a]pyridin-2-yl)methanol | [5] |
| Synonyms | (7-Methyl-Imidazo[1,2-A]Pyridin-2-Yl)-Methanol | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred |
Synthesis and Characterization
The synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol can be approached through established methods for the construction of the imidazo[1,2-a]pyridine ring system, followed by functional group manipulation. A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by reduction of a carbonyl group.[1][6]
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol, adapted from a known procedure for a similar analog.[6]
Caption: Proposed two-step synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
Experimental Protocol (Adapted)
Step 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
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To a solution of 4-methylpyridin-2-amine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
Spectroscopic Characterization (Predicted)
¹H NMR:
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A singlet for the methyl group protons around δ 2.3-2.5 ppm.
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A singlet for the methylene protons of the methanol group (CH₂OH) around δ 4.5-4.8 ppm.
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A singlet for the proton at the C3 position of the imidazo[1,2-a]pyridine ring around δ 7.5-7.8 ppm.
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A multiplet for the aromatic protons on the pyridine ring.
¹³C NMR:
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A signal for the methyl carbon around δ 20-25 ppm.
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A signal for the methylene carbon of the methanol group around δ 60-65 ppm.
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Signals for the carbons of the imidazo[1,2-a]pyridine ring system in the aromatic region (δ 110-150 ppm).
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 162 or 163, respectively.
Potential Biological Activities and Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Derivatives have demonstrated significant activity in several key areas of drug discovery:
-
Anticancer: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression.[3]
-
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory properties.
-
Antiviral: The scaffold has been utilized in the design of agents targeting viral replication.[4]
-
Central Nervous System (CNS) Disorders: The well-known anxiolytic and hypnotic effects of drugs like zolpidem highlight the potential of this scaffold in treating CNS disorders.[3]
The introduction of a methyl group at the 7-position and a hydroxymethyl group at the 2-position of the imidazo[1,2-a]pyridine ring in (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol provides a valuable starting point for the synthesis of new chemical entities with potentially novel or enhanced biological activities. The hydroxyl group, in particular, offers a handle for further chemical modification and the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Potential Signaling Pathway Involvement
The following diagram illustrates a generalized signaling pathway that could be modulated by imidazo[1,2-a]pyridine derivatives, based on their known kinase inhibitory activities.
Caption: Potential mechanism of action for imidazo[1,2-a]pyridine derivatives as kinase inhibitors.
Safety and Handling
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol should be handled with the standard precautions for laboratory chemicals. Based on the safety data for the analogous compound, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216294-32-4) is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies, and its structure provides a versatile platform for further chemical derivatization. The broader class of imidazo[1,2-a]pyridines has a proven track record in medicinal chemistry, suggesting that derivatives of this compound could exhibit a range of interesting biological activities. Further research into the specific properties and applications of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is warranted to fully explore its potential in drug discovery and development.
References
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - e-Century Publishing Corporation. (2023, June 30). Retrieved from [Link]
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Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. (n.d.). Retrieved from [Link]
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(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | CAS 1216294-32-4 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2025, May 24). Retrieved from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved from [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2025, May 24). Retrieved from [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023, May 26). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. (n.d.). Retrieved from [Link]
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Organic compounds - MassBank. (2015, August 25). Retrieved from [Link]
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Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). PMC. Retrieved from [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8). Retrieved from [Link]
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